molecular formula C14H14N4O B583187 4'-Methoxy PhIP CAS No. 1797911-00-2

4'-Methoxy PhIP

Cat. No.: B583187
CAS No.: 1797911-00-2
M. Wt: 254.293
InChI Key: BGVKLIYCFPEOQN-UHFFFAOYSA-N
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Description

4'-Methoxy PhIP (2-amino-1-methyl-6-(4-methoxyphenyl)imidazo[4,5-b]pyridine) is a synthetic heterocyclic amine derivative of PhIP, a well-characterized carcinogen formed during high-temperature cooking of meats. Its structure includes a methoxy (-OCH₃) substituent at the para position of the phenyl ring (Figure 1). This modification enhances its lipophilicity and alters its interactions with biological macromolecules. As a research tool, this compound is used to study mutagenesis mechanisms, particularly its ability to intercalate into DNA, generate reactive oxygen species (ROS), and form DNA adducts, which contribute to genetic instability and carcinogenesis .

Properties

CAS No.

1797911-00-2

Molecular Formula

C14H14N4O

Molecular Weight

254.293

IUPAC Name

6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17)

InChI Key

BGVKLIYCFPEOQN-UHFFFAOYSA-N

SMILES

CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N

Synonyms

4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol Methyl Ether;  2-Amino-4’-methoxy-1-methyl-6-phenylimidazo[4,5-b]pyridine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy PhIP typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenylhydrazine hydrochloride and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high-purity 4’-Methoxy PhIP.

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxy PhIP may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy PhIP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-hydroxy derivatives, amino derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4’-Methoxy PhIP has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of heterocyclic amines in food samples.

    Biology: The compound is studied for its role in the formation of DNA adducts, which are critical in understanding its carcinogenic potential.

    Medicine: Research on 4’-Methoxy PhIP contributes to the understanding of cancer mechanisms and the development of potential therapeutic interventions.

    Industry: It is used in the food industry to study the effects of cooking methods on the formation of carcinogenic compounds.

Mechanism of Action

The mechanism of action of 4’-Methoxy PhIP involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets include DNA and various enzymes involved in the metabolic activation process, such as cytochrome P450 enzymes .

Comparison with Similar Compounds

Comparison with Parent Compound PhIP

PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) lacks the 4'-methoxy group, making it less lipophilic than its methoxylated derivative. While PhIP is a potent carcinogen formed in cooked meats, the addition of the methoxy group in 4'-Methoxy PhIP increases its DNA-binding affinity. Studies suggest that the methoxy group facilitates π-π stacking interactions with DNA bases, enhancing intercalation and adduct formation . However, PhIP itself is more prevalent in dietary sources, whereas this compound is primarily a laboratory-synthesized analog used to probe structure-activity relationships .

Comparison with Other Methoxylated Heterocyclic Amines

Methoxy substitutions in heterocyclic amines significantly influence their bioactivity:

  • Positional Effects: In flavonoids like isorhamnetin (3'-methoxy) and hispidulin (6-methoxy), the methoxy group's position modulates their ability to inhibit PhIP formation. Isorhamnetin’s 3'-methoxy group enhances radical scavenging, whereas hispidulin’s 6-methoxy slightly reduces inhibitory potency compared to non-methoxy analogs .
  • Ortho vs. Para Substitution : Antifungal compound 5 (ortho-methoxy) exhibits higher activity than para-substituted analogs, underscoring the importance of methoxy positioning in directing molecular interactions . For this compound, the para-methoxy group may optimize DNA intercalation while minimizing steric hindrance.

Comparison with Methoxylated Flavonoids and Polymethoxyflavones (PMFs)

  • Bioavailability: PMFs like tangeretin (five methoxy groups) exhibit 5–8× higher intestinal permeability than non-methylated flavonoids due to increased lipophilicity . Although this compound has only one methoxy group, its lipophilicity likely enhances cellular uptake compared to PhIP.
  • Mechanistic Divergence : While PMFs act as antioxidants, this compound promotes oxidative DNA damage, illustrating how methoxy groups can confer divergent biological roles depending on the parent structure .

Mechanistic Insights from Research Studies

Metabolic Pathways and Enzyme Interactions

  • CYP450 Metabolism: Methoxy-containing compounds like this compound may exhibit altered metabolism compared to non-methoxy analogs. Docking studies show that methoxy groups in related compounds adopt specific orientations in CYP2C19’s active site, influencing metabolite formation and toxicity .
  • COX-2 Selectivity: Methoxy groups in NSAID derivatives form hydrogen bonds with COX-2 residues (e.g., Arg120, His90), enhancing selectivity. Similar interactions may occur between this compound and enzymes involved in carcinogenesis .

DNA Interactions vs. Antioxidant Effects

  • DNA Adduct Formation: The methoxy group in this compound stabilizes DNA intercalation, leading to adducts that disrupt replication. In contrast, methoxy-flavonoids like isorhamnetin mitigate DNA damage by quenching free radicals .
  • ROS Generation: this compound generates ROS through redox cycling, whereas PMFs like nobiletin reduce oxidative stress, highlighting context-dependent methoxy effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Methoxy Groups Position Key Activity/Effect Reference
This compound 1 4' (para) DNA intercalation, ROS, DNA adducts
PhIP 0 - Dietary carcinogen, forms HAAs
Isorhamnetin 1 3' PhIP inhibition via radical scavenging
Hispidulin 1 6 Moderate PhIP inhibition
Tangeretin 5 Multiple High bioavailability, antioxidant
Compound 5 (Antifungal) 1 ortho Highest antifungal activity

Q & A

Q. What experimental controls mitigate confounding factors in this compound studies?

  • Answer :
  • Dietary controls : Use standardized cooked meat diets with quantified PhIP levels to minimize variability in exposure .
  • Enzyme activity monitoring : Measure CYP1A2 activity via caffeine metabolism assays to account for inter-individual metabolic differences .

Tables for Quick Reference

Biomarker Analytical Method Advantages Limitations
Albumin adductsLC-MSDirect evidence of bioactivationShort half-life (<2 weeks)
Hair biomarkersGC-MSLong-term stabilityRequires large sample volumes
Research Gap Proposed Methodology
NeurotoxicityChronic in vivo models + oxidative stress assays
Epidemiological contradictionsPICO-guided cohort studies

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